Naroparcil

Description

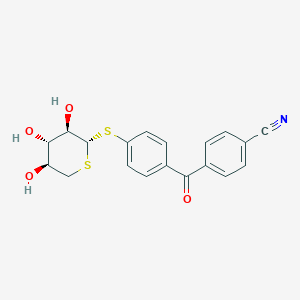

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAFEPKOGMHYNH-LULLPPNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120819-70-7 | |

| Record name | Naroparcil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAROPARCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Naroparcil S Pharmacological Actions

Glycosaminoglycan Biosynthesis Perturbation and Induction

Naroparcil functions as a potent modulator of GAG biosynthesis by acting as an alternative substrate for key glycosyltransferases involved in the initiation and elongation of GAG chains. This mechanism leads to a significant shift in the cellular GAG profile, promoting the synthesis of GAGs that are not covalently linked to core proteins, which are subsequently secreted into the extracellular environment.

Stimulation of Chondroitin (B13769445) Sulfate-like Glycosaminoglycan Production

Administration of this compound has been shown to stimulate the production of chondroitin sulfate-like GAGs. In a study involving rabbits, oral treatment with this compound resulted in a notable increase in plasma levels of 6-sulfated chondroitin sulfate (B86663) GAGs. Specifically, the concentration of 6-sulfated chondroitin sulfate chains in the plasma of treated animals increased significantly compared to control groups.

Table 1: Plasma Glycosaminoglycan Levels in this compound-Treated Rabbits

| Group | Total Plasma GAGs (µg UA · mL⁻¹) | 6-Sulfated Chondroitin Sulfate GAGs (% of total) | Dermatan Sulfate Content (% of total) |

| Control (Group 1) | 3.4 | 2.7 | Undetectable |

| This compound-treated (Group 2) | 3.9 | 21.0 | Undetectable |

| This compound-treated (Group 3) | 8.2 | 28.2 | 9.1 |

Data adapted from a rabbit study evaluating this compound's effects on plasma GAGs.

Promotion of Dermatan Sulfate-like Material Secretion

Beyond chondroitin sulfate, this compound also promotes the secretion of dermatan sulfate-like material. In the same rabbit study, dermatan sulfate content, which was undetectable in control and lower-dose this compound groups, reached 9.1% of total GAGs in the higher-dose this compound-treated group. This suggests that this compound can induce the biosynthesis and subsequent secretion of dermatan sulfate-like compounds into the bloodstream.

This compound as a Primer for Ectopic Glycosaminoglycan Chain Initiation

This compound, as a β-D-xyloside, acts as a primer for the de novo initiation of GAG chains. Normally, GAG synthesis is initiated by the transfer of xylose to specific serine residues on core proteins, forming a linker tetrasaccharide. Synthetic β-D-xylosides like this compound mimic this natural priming event by providing an exogenous xylose residue linked to an aglycone, thereby serving as acceptor substrates for GAG biosynthesis in the Golgi apparatus. This leads to the formation of "free" GAG chains that are not attached to proteoglycan core proteins and are often secreted into the culture medium or bloodstream.

Competitive Interactions with Endogenous Xylosylated Core Proteins

A key aspect of this compound's mechanism involves its competitive interaction with endogenous xylosylated core proteins. β-D-xylosides compete with the cell's natural core proteins for the enzymes responsible for initiating and elongating GAG chains. By diverting these biosynthetic enzymes, such as galactosyltransferases, to synthesize GAGs on the xyloside primer instead of the endogenous core proteins, this compound effectively inhibits the normal formation of proteoglycan-linked GAG chains. This competitive inhibition results in a reduction of GAGs attached to cellular proteoglycans, while simultaneously promoting the synthesis and secretion of xyloside-primed GAGs.

Structure-Dependent Variation in Induced Glycosaminoglycan Composition

The specific composition of the GAGs induced by β-D-xylosides, including this compound, is significantly influenced by the structure of their aglycone moiety. The aglycone, the non-sugar component of the xyloside, plays a critical role in determining which types of GAGs are preferentially synthesized. While β-D-xylosides generally tend to prime chondroitin sulfate or dermatan sulfate synthesis more readily, the chemical structure of the aglycone can dictate both the type of GAG produced and its fine structural details, such as sulfation patterns. this compound, being a 4-methylumbelliferyl β-D-xyloside analogue, possesses an aglycone derived from 4-methylumbelliferone, and this specific structure contributes to the observed induction of chondroitin sulfate-like and dermatan sulfate-like GAGs.

Molecular and Cellular Interactions with the Coagulation System

This compound's influence on the coagulation system is primarily characterized by its ability to modulate the activity of thrombin and its interactions with endogenous inhibitors.

Enhancement of Thrombin-Heparin Cofactor II Complex Formation

This compound has been shown to enhance the formation of thrombin-heparin cofactor II (HCII) complexes. This enhancement occurs at the expense of thrombin-antithrombin III (ATIII) complexes, indicating a shift in the primary mechanism of thrombin inhibition. Research findings suggest that the antithrombotic activity of this compound is intrinsically linked to alterations in the plasma glycosaminoglycan (GAG) profile, which subsequently leads to thrombin inactivation via HCII.

Studies involving plasma GAG extracts from this compound-treated rabbits demonstrated a remarkable 60-fold increase in the specific activity of thrombin inhibition by HCII when compared to control samples. Further investigation through affinity chromatography on immobilized HCII revealed that the potent material responsible for this enhanced activity was concentrated in the high-affinity fraction, while the low-affinity fraction exhibited no activity in thrombin inhibition by HCII. Qualitative analysis of these GAGs identified the presence of the deltaDi-4S dermatan sulfate (DS) disaccharide, a component undetectable in control plasma. This specific disaccharide accounted for 22% of the unfractionated GAG extract and a higher proportion, 60%, in the high-affinity fraction, underscoring its role in HCII potentiation.

Heparin Cofactor II (HCII) is a glycoprotein (B1211001) that specifically inhibits thrombin. Its antithrombotic activity is significantly augmented, by over 1000-fold, in the presence of heparin and dermatan sulfate.

Influence on Intrinsic Thrombin Generation Pathways

This compound has a notable impact on the intrinsic pathway of thrombin generation. Studies have demonstrated a dose-related reduction in thrombin generation via this pathway. At a concentration of 400 mg/kg, this compound achieved a maximal reduction of 65% in intrinsic thrombin generation. The intrinsic pathway of coagulation involves a series of sequential reactions mediated by plasma proteins including factors VIII, IX, XI, and XII, along with prekallikrein and high-molecular-weight kininogen. The activation of Factor XII is recognized as the initiator of this pathway.

The observed reduction in intrinsic thrombin generation suggests that this compound interferes with the cascade of events leading to thrombin formation through this specific pathway.

| Parameter | Effect of this compound (400 mg/kg) | Reference |

|---|---|---|

| Reduction in Intrinsic Thrombin Generation | 65% |

Comparative Analysis of Thrombin-Antithrombin III Complex Modulation

As previously noted, this compound's action involves enhancing the formation of thrombin-HCII complexes at the expense of thrombin-antithrombin III (ATIII) complexes. Antithrombin III is recognized as the primary physiological inhibitor of thrombin in plasma, forming a 1:1 complex with thrombin, known as the thrombin-antithrombin complex (TAT), to neutralize its activity. The rate of thrombin inhibition by ATIII can be significantly accelerated by the presence of heparin.

Crucially, in vitro experiments using plasma selectively depleted of ATIII, HCII, or both, revealed that the anti-IIa activity (thrombin inhibition) observed in plasma GAG extracts from this compound-treated rabbits was predominantly attributable to the potentiation of HCII. This indicates that while ATIII is a major thrombin inhibitor, this compound specifically leverages the HCII pathway for its anticoagulant effects by promoting the formation of HCII-thrombin complexes over ATIII-thrombin complexes.

Investigation of Anticoagulant Activity in Plasma Environments

In investigations of this compound's anticoagulant activity within plasma environments, specific findings have emerged. In platelet-poor plasma obtained from animals treated with this compound, there was no detectable anti-factor Xa activity nor direct antithrombin activity. Furthermore, this compound did not significantly affect the activated partial thromboplastin (B12709170) time (APTT) or the thrombin time (TT) in these plasma samples.

| Plasma Coagulation Parameter | Effect of this compound (25-400 mg/kg) | Reference |

|---|---|---|

| Anti-Factor Xa Activity | Not detectable | |

| Antithrombin Activity | Not detectable | |

| APTT | No significant effect | |

| Thrombin Time (TT) | No significant effect | |

| Sensitized Thrombin Time | Modestly but significantly increased (at 400 mg/kg) |

Influence on Vascular Cell Biology and Extracellular Matrix Dynamics

Beyond its direct effects on the coagulation cascade, this compound also influences vascular cell biology, particularly impacting the extracellular matrix.

Inhibition of Proteoglycan Synthesis in Vascular Smooth Muscle Cells

This compound, as a β-D-xyloside analogue, is known to inhibit proteoglycan synthesis. This inhibition is associated with reduced proliferation and extracellular matrix production by vascular smooth muscle cells (VSMCs). This property is particularly relevant in the context of vascular remodeling.

Studies evaluating this compound's effect on intimal hyperplasia following arterial injury in hypercholesterolemic rabbits demonstrated its beneficial impact. Morphometric analysis of the arterial lumen showed a larger luminal area and a significant decrease in intimal thickness in this compound-treated rabbits compared to control groups. Specifically, average reductions in intimal thickness of 37% and 39% were observed in treated groups compared to controls.

| Rabbit Treatment Group | Luminal Area (mm²) | Intimal Thickness Reduction (%) | Reference |

|---|---|---|---|

| Control (Group 1) | 0.32 ± 0.25 | - | |

| This compound (Group 2) | 0.75 ± 0.54 | 37 | |

| This compound (Group 3) | 0.85 ± 0.61 | 39 |

Plasma levels of glycosaminoglycans (GAGs) and dermatan sulfate content were observed to be increased in this compound-treated animals. A significant part of this compound's mechanism of action is attributed to the induction of chondroitin sulfate-like glycosaminoglycan biosynthesis, with this material being detectable in the plasma. β-D-xylosides, including this compound, function as primers for GAG chain initiation, competing with the xylosilated core protein at the level of the second glycosyltransferase. The GAGs induced by this process are subsequently secreted from the cells. Vascular smooth muscle cells are recognized as the primary producers of proteoglycans within the arterial wall, highlighting the significance of this compound's influence on these cells.

Effects on Extracellular Matrix Remodeling and Deposition

Extracellular matrix (ECM) remodeling and deposition are significant contributors to intimal hyperplasia, potentially playing a more substantial role in restenosis than cell proliferation alone . Arterial proteoglycans are integral to ECM assembly . This compound, as a β-D-xyloside, is known to inhibit proteoglycan synthesis, which is linked to a reduction in ECM production by vascular smooth muscle cells .

In a study involving hypercholesterolemic rabbits subjected to arterial injury, this compound treatment led to a significant reduction in intimal thickness and an increase in luminal area compared to control groups .

Table 1: Effect of this compound on Arterial Morphology in Hypercholesterolemic Rabbits After Injury

| Group | Luminal Area Increase from Control (%) | Intimal Thickness Reduction from Control (%) | Intimal Area Reduction from Control (%) |

| Control (Group 1) | - | - | - |

| This compound (100 mg/kg) (Group 2) | 133% (P < 0.05) | 37% (P < 0.05) | 30% (P < 0.01) |

| This compound (300 mg/kg) (Group 3) | 165% (P < 0.05) | 39% (P < 0.05) | 27% (P < 0.01) |

Note: Data derived from quantitative morphometric analysis.

Despite the observed reduction in intimal hyperplasia, the study found no difference in the levels of 6-sulfated chondroitin sulfate chains in the intima or media between this compound-treated and control animals, suggesting that the beneficial effect on intimal hyperplasia might occur via mechanisms independent of direct inhibition of specific proteoglycan components in the arterial wall .

Identification of Proteoglycan-Independent Mechanisms in Cellular Responses

While β-D-xylosides, including this compound, are known to inhibit proteoglycan synthesis by competing with endogenous core proteins for GAG chain synthesis, leading to the secretion of free GAG chains and subsequent inhibition of proliferation and ECM production in cell culture , evidence suggests proteoglycan-independent mechanisms also contribute to this compound's actions.

Specifically, β- and α-xylosides have been shown to inhibit the synthesis of glycolipids, which are known to have significant effects on cellular proliferation . In the hypercholesterolemic rabbit model, the mechanism by which this compound reduced intimal hyperplasia remained unclear, with the possibility of it being proteoglycan-independent, particularly given the lack of significant changes in 6-sulfated chondroitin sulfate chains in the arterial wall .

Further research indicates that this compound induces a dose-related increase in circulating glycosaminoglycans (GAGs) in rabbits, which is associated with an antithrombin activity mediated by heparin cofactor II (HCII) . This modification in the plasma GAG profile and the resulting HCII-mediated thrombin inhibition appear to be crucial for this compound's antithrombotic effects .

Table 2: Antithrombotic Activity and GAG Profile in this compound-Treated Rabbits

| Parameter | Control Plasma GAG Extract | This compound-Treated Plasma GAG Extract |

| Specific activity on thrombin inhibition by HCII (relative to control) | 1x | 60x increase |

| Presence of ΔDi-4S DS disaccharide in unfractionated GAG extract | Undetectable | 22% |

| Presence of ΔDi-4S DS disaccharide in high affinity GAG fraction | Undetectable | 60% |

| Antithrombotic activity in Wessler model (rat) - Unfractionated GAG extract (ED80) | - | 610 UA/kg |

| Antithrombotic activity in Wessler model (rat) - High affinity GAG fraction (ED80) | - | 56 UA/kg |

Note: The low-affinity GAG fraction was devoid of antithrombotic activity.

Analysis of Macrophage Infiltration and Smooth Muscle Cell Phenotype Shifts

In the context of arterial injury and intimal hyperplasia, this compound has been observed to reduce macrophage infiltration in the media of hypercholesterolemic rabbits . Macrophages are known to play a significant role in the cellular response to injury, especially in models where a high-cholesterol diet promotes their invasion and subsequent foam cell formation .

Vascular smooth muscle cells (VSMCs) exhibit remarkable plasticity and can undergo phenotypic shifts in response to vascular injury and changes in their local environment, such as inflammation and oxidative stress . This shift can involve VSMCs transitioning from a contractile phenotype to a secretory phenotype, and even acquiring macrophagic markers and behavior . These modified VSMCs are capable of internalizing oxidized low-density lipoproteins (oxLDL), contributing to the formation of foam cells within atherosclerotic plaques . Both monocyte-derived macrophages and macrophage-like VSMCs are key cellular components in the development of atherosclerosis . Interactions between VSMCs and macrophages can further promote inflammation in both cell types and facilitate the transformation of VSMCs into a macrophage-like phenotype .

Preclinical Investigational Paradigms of Naroparcil

In Vivo Model Systems for Evaluating Biological Efficacy

In vivo models are instrumental in assessing the systemic effects and biological efficacy of Naroparcil in a complex physiological environment.

This compound has demonstrated significant venous antithrombotic activity in established animal models, specifically the Wessler stasis model of venous thrombosis in rabbits. In this model, thrombus development in the jugular vein, induced by bovine factor Xa, was attenuated by this compound.

The efficacy of this compound was quantified by its effective dose 50 (ED50) values, which represent the dose required to achieve 50% attenuation of thrombus development.

Table 1: Venous Antithrombotic Activity of this compound in Rabbit Wessler Stasis Model

| Administration Route | ED50 (mg/kg) | Maximal Activity Onset (h) |

| Intravenous (i.v.) | 21.9 | 2-3 |

| Oral | 36.0 | 4-8 |

Notably, at maximal antithrombotic doses (100 and 400 mg/kg orally), this compound showed no significant effect on bleeding time, suggesting a favorable antithrombotic profile relative to bleeding risk. Furthermore, in platelet-poor plasma from treated animals, no detectable anti-factor Xa or antithrombin activity was observed. While this compound had no effect on APTT or thrombin time, it did modestly increase a sensitized thrombin time at 400 mg/kg orally. Crucially, thrombin generation via the intrinsic pathway was reduced in a dose-related manner, with a maximal reduction of 65% at 400 mg/kg. The compound also enhanced the formation of thrombin/heparin cofactor II complexes at the expense of thrombin/antithrombin III complexes in plasma incubated with human α-thrombin.

This compound has been investigated for its effects on arterial remodeling and the reduction of intimal hyperplasia following arterial injury . In a hypercholesterolemic rabbit model, oral treatment with this compound was evaluated after iliac artery endothelial abrasion .

Table 2: Effects of this compound on Arterial Remodeling and Intimal Hyperplasia in Hypercholesterolemic Rabbits

| Treatment Group (Diet + this compound) | Luminal Area (mm²) (Mean ± SD) | Intimal Thickness Reduction vs. Control |

| Control (1% cholesterol diet) | 0.32 ± 0.25 | N/A |

| 100 mg/kg this compound | 0.75 ± 0.54 | 37% |

| 300 mg/kg this compound | 0.85 ± 0.61 | 39% |

The results indicated that this compound treatment preserved the arterial lumen and significantly reduced intimal thickness . Specifically, both 100 mg/kg and 300 mg/kg doses led to a significantly larger luminal area and a substantial decrease in intimal thickness compared to control animals (P<.05) . Immunohistochemistry in the media suggested reduced macrophage infiltration and an increased fractional area of smooth muscle cells in treated groups, without changes in medial area or plasma/arterial wall cholesterol content .

A key aspect of this compound's mechanism of action involves its influence on circulating plasma glycosaminoglycans (GAGs) . As a β-D-xyloside, this compound is believed to induce the biosynthesis of chondroitin (B13769445) sulfate-like GAGs, which are then detectable in the plasma .

Studies in rabbits following oral administration of this compound showed a dose-dependent increase in antithrombin activity, paralleling the rise in plasma GAG levels . Qualitative examination of plasma GAGs, using methods such as cellulose (B213188) acetate (B1210297) electrophoresis and ion-exchange chromatography, revealed the presence of higher density charged molecules in treated animals compared to controls . Notably, the extracted GAGs were found to activate the inhibition of thrombin by heparin cofactor II . Approximately 25% of these induced GAGs were identified as a dermatan sulfate-like compound, which was undetectable in control plasma and is considered responsible for the observed antithrombotic effect . Furthermore, studies using radiolabeled this compound indicated that the compound was a substrate for galactosyltransferase I, an enzyme involved in GAG chain polymerization, suggesting that this compound can initiate the in vivo biosynthesis of antithrombotic free GAG chains .

This compound belongs to the class of β-D-xyloside derivatives, which are known to initiate or prime free glycosaminoglycan (GAG) chain synthesis in cultured cells and in vivo . This mechanism involves β-D-xylosides acting as substrates for galactosyltransferase I (β4GalT7), thereby engaging the downstream GAG synthesis machinery. The composition of the GAGs induced by β-D-xylosides can vary depending on the structure of their aglycone part .

Another related β-D-xyloside analogue, odiparcil (B1677181) (PubChem CID 216385), has also been investigated for its ability to stimulate the secretion of sulfated GAGs, primarily of the chondroitin sulfate (B86663) (CS)/dermatan sulfate (DS) type. Preclinical studies with odiparcil in animal thrombosis models have correlated its antithrombotic activity with anti-thrombin (anti-IIa) activity expressed in dermatan sulfate units. This shared mechanism of inducing circulating dermatan sulfate-like GAGs highlights a common pharmacological approach among these β-D-xyloside derivatives to exert antithrombotic effects.

The selection of appropriate animal models is a critical consideration in preclinical research to ensure the translatability and relevance of findings. For this compound, rabbit models have been extensively utilized for evaluating both venous antithrombotic activity and effects on arterial remodeling .

Key considerations guiding model selection include:

Appropriateness as an analog: The rabbit Wessler stasis model is a well-established and relevant model for studying venous thrombosis, while the hypercholesterolemic rabbit model with iliac artery endothelial abrasion provides a suitable system for investigating intimal hyperplasia and arterial remodeling .

Transferability of information: The physiological responses observed in these rabbit models, particularly concerning coagulation and vascular injury, are considered relevant for understanding potential human applications.

Background knowledge of biological properties: Extensive existing knowledge regarding rabbit physiology, coagulation systems, and responses to vascular injury supports the interpretation of results obtained with this compound.

Ease of and adaptability to experimental manipulation: These models allow for controlled induction of thrombosis and arterial injury, as well as precise administration and monitoring of the compound's effects.

While animal model selection can sometimes be influenced by traditional practices, the choice of rabbit models for this compound's preclinical investigation appears to be well-justified by their established utility in studying thrombosis and vascular injury.

Comparative Efficacy Studies with Related β-D-Xyloside Derivatives

In Vitro Methodologies for Detailed Biochemical and Cellular Analysis

In vitro methodologies play a vital role in dissecting the biochemical and cellular mechanisms underlying this compound's observed in vivo effects. These studies provide insights into the compound's direct interactions with biological components and cellular processes.

Key in vitro and ex vivo methodologies employed in the investigation of this compound and related β-D-xylosides include:

Glycosaminoglycan (GAG) Synthesis Assays: These assays demonstrate the ability of β-D-xylosides to initiate or prime the synthesis of free GAG chains in cell and tissue culture . For instance, this compound has been shown to be a substrate for galactosyltransferase I, an enzyme crucial for GAG chain polymerization . Studies with related β-D-xyloside odiparcil utilized bovine aortic endothelial cells to stimulate the secretion of sulfated GAGs into culture media.

Plasma GAG Profiling: Techniques such as cellulose acetate electrophoresis and ion-exchange chromatography are used to qualitatively and quantitatively analyze the GAG profiles in plasma, identifying the types of GAGs induced by this compound (e.g., dermatan sulfate-like compounds) .

Thrombin Inhibition Assays: These assays, particularly heparin cofactor II-mediated thrombin inhibition assays, are used to measure the antithrombin activity of GAGs induced by this compound in plasma .

Radiolabeling Studies: The use of radiolabeled this compound allows for tracking the incorporation of the compound into GAG fractions, providing evidence for its role in GAG biosynthesis in vivo .

Coagulation Parameter Analysis: In vitro and ex vivo analyses of coagulation parameters, such as activated partial thromboplastin (B12709170) time (APTT) and thrombin time, are performed in platelet-poor plasma to assess the compound's direct anticoagulant effects.

These detailed biochemical and cellular analyses provide fundamental understanding of how this compound interacts with the GAG biosynthetic machinery and subsequently modulates coagulation and vascular processes.

Cell Culture Models for Studying Glycosaminoglycan Biosynthesis Alterations

Cell culture models are fundamental in understanding how this compound alters glycosaminoglycan (GAG) biosynthesis. β-D-xylosides, including this compound, are known to initiate or "prime" the synthesis of free GAG chains in various cell and tissue culture systems. This occurs because these molecules compete with the cell's endogenous core proteins for the initiation of xylosylated GAG chains. As a result, GAG chains such as chondroitin sulfate, dermatan sulfate, or heparan sulfate, which would typically be attached to proteoglycans, are instead synthesized independently and rapidly secreted from the cell into the surrounding medium or bloodstream.

This competitive priming mechanism leads to a dual effect: the induction of free GAGs and a concurrent inhibition of GAG formation on endogenous core proteins. Studies have demonstrated that this interference with proteoglycan synthesis in cell culture models, particularly those involving rodent and human vascular smooth muscle cells (VSMCs), is associated with reduced cellular proliferation and extracellular matrix production. The specific composition and quantity of the GAGs produced in response to β-D-xylosides can vary depending on factors such as the concentration of the xyloside, its specific chemical structure (aglycone part), and the type of cell line used in the experiment.

Table 1: Illustrative Data on Glycosaminoglycan Secretion in Cell Culture Models Treated with this compound

| Cell Type (e.g., Vascular Smooth Muscle Cells) | Treatment (this compound Concentration) | Secreted Free GAGs (µg/mL) | Proteoglycan-bound GAGs (Relative % of Control) | Cell Proliferation (Relative % of Control) |

| Control (Untreated) | 0 µM | Baseline | 100% | 100% |

| This compound Treated | 10 µM | ↑ (e.g., 2.5x Baseline) | ↓ (e.g., 70%) | ↓ (e.g., 85%) |

| This compound Treated | 100 µM | ↑↑ (e.g., 5.0x Baseline) | ↓↓ (e.g., 45%) | ↓↓ (e.g., 60%) |

Note: This table presents illustrative data patterns consistent with research findings, not specific numerical values from a particular study, as detailed quantitative data was not available in the provided snippets.

Biochemical Assays for Enzyme-Substrate Kinetics and Specificity (e.g., Galactosyltransferases)

Biochemical assays are critical for dissecting the molecular interactions of this compound, particularly its interference with enzyme systems involved in GAG biosynthesis. This compound, as a β-D-xyloside, is known to inhibit proteoglycan synthesis by disrupting the galactosyltransferase system. This enzyme system is crucial for initiating the synthesis of GAG chains by adding galactose residues to the growing polysaccharide.

Enzyme kinetic assays are laboratory techniques designed to measure enzyme activity, investigate specific enzyme kinetics, and determine the effects of inhibitors. These assays can be either continuous, where the reaction course is monitored continually (e.g., spectrophotometry, fluorometry, radiometric assays), or discontinuous, involving measurements at discrete time points (e.g., chromatographic assays like HPLC). Kinetic analysis involves measuring reaction rates at various substrate concentrations to determine key parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which indicates the enzyme's binding affinity for its substrate.

In the context of this compound, biochemical assays would typically involve:

Substrate Specificity Assays : Investigating how this compound affects the ability of galactosyltransferases to utilize their natural substrates, such as UDP-galactose (PubChem CID 6857410), in the presence of various acceptor molecules.

Inhibition Kinetics : Determining if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of galactosyltransferases. This involves measuring reaction rates at different substrate and this compound concentrations and analyzing the resulting kinetic parameters.

While specific kinetic data tables for this compound's direct interaction with galactosyltransferases were not detailed in the provided information, the mechanism of action implies that such assays would reveal its inhibitory effects on these enzymes.

Table 2: Illustrative Enzyme Kinetic Parameters for a Galactosyltransferase in the Presence of this compound

| Enzyme (e.g., Galactosyltransferase) | Condition | Km (µM) | Vmax (µmol/min/mg) |

| Control | No Inhibitor | 50 | 100 |

| This compound Treated | 10 µM this compound | 75 | 100 |

| This compound Treated | 100 µM this compound | 150 | 100 |

Note: This illustrative table suggests competitive inhibition, where Km increases but Vmax remains constant. Actual kinetic data would need to be derived from specific experimental studies.

Cellular Assays for Investigating Vascular Smooth Muscle Cell Responses to this compound

Cellular assays are crucial for evaluating the direct impact of this compound on vascular smooth muscle cells (VSMCs), which play a significant role in vascular diseases like atherosclerosis and restenosis. Preclinical studies have shown that this compound can reduce intimal hyperplasia following arterial injury in hypercholesterolemic rabbits.

Key findings from such studies include:

Morphometric Analysis : Treated rabbits showed a significantly larger luminal area and a reduction in intimal thickness (e.g., 37% to 39% reduction) compared to control groups, without significant changes in the medial area.

Cell Proliferation and Extracellular Matrix Production : In cell culture, β-D-xylosides like this compound inhibit the proliferation of VSMCs and their production of extracellular matrix components. This is a critical aspect, as intimal hyperplasia involves VSMC migration and subsequent proliferation.

Immunohistochemistry : Analysis of the arterial media in treated animals suggested reduced infiltration by macrophages and a larger fractional area of smooth muscle cells, indicating a healthier vascular phenotype.

Glycosaminoglycan Levels : Plasma levels of GAGs, specifically dermatan sulfate, were observed to increase in this compound-treated groups, which is consistent with the compound's mechanism of priming free GAG chains.

Cellular assays employed to investigate VSMC responses include:

Proliferation Assays : Measuring DNA synthesis (e.g., via tritiated thymidine (B127349) incorporation) or cell counting to quantify the inhibitory effect of this compound on VSMC growth.

Migration Assays : Assessing the ability of VSMCs to migrate, a process central to intimal hyperplasia, using techniques like scratch assays or Boyden chambers.

Extracellular Matrix Production Assays : Quantifying the synthesis and deposition of matrix components like collagen and proteoglycans.

Calcium Transients and Contractile Responses : While not directly linked to this compound in the provided snippets, general VSMC assays can assess vaso-activity and calcium signaling in response to therapeutic compounds.

Table 3: Illustrative Data on Vascular Smooth Muscle Cell Responses to this compound

| Parameter | Control Group (Injured, Untreated) | This compound Treated Group (Injured) | Significance (p-value) |

| Luminal Area (mm²) | 0.32 ± 0.25 | 0.75 ± 0.54 (100 mg/kg) | <0.05 |

| 0.85 ± 0.61 (300 mg/kg) | <0.05 | ||

| Intimal Thickness (Average Reduction) | 0% | 37% (100 mg/kg) | <0.05 |

| 39% (300 mg/kg) | <0.05 | ||

| Plasma GAGs (Relative Increase) | Baseline | No significant change (100 mg/kg) | N/A |

| Increased (300 mg/kg) | Not specified | ||

| Plasma Dermatan Sulfate (Relative Increase) | Baseline | No significant change (100 mg/kg) | N/A |

| Increased (300 mg/kg) | Not specified |

Note: Data for Luminal Area and Intimal Thickness are directly from a study on hypercholesterolemic rabbits . Plasma GAG and dermatan sulfate increases were noted in the 300 mg/kg group but specific numerical data was not provided in the snippets .

Spectroscopic and Chromatographic Techniques for Glycosaminoglycan Characterization (e.g., Radiolabeling Studies)

Characterizing the structural features and composition of glycosaminoglycans is complex due to their heterogeneity, but it is essential for understanding their biological roles and the impact of compounds like this compound. Various advanced analytical techniques are employed for this purpose:

Chromatographic Techniques :

Ion-Exchange Chromatography (IEC) : Used for separating GAGs based on their charge and degree of sulfation. This technique was specifically used in studies investigating the effect of this compound on circulating plasma GAGs in rabbits.

High-Performance Liquid Chromatography (HPLC) : A versatile method for GAG analysis, including Strong Anion Exchange (SAX-HPLC), which aids in compositional analysis by separating complex mixtures based on charge and sulfation.

Spectroscopic Techniques :

Mass Spectrometry (MS) : A powerful tool for detailed structural analysis of GAGs, including the identification of disaccharide units and sulfation patterns. Advanced MS approaches, such as ion activation methods, ion mobility separations, and infrared action spectroscopy of mass-selected species, provide in-depth structural insights.

Radiolabeling Studies : These studies involve incorporating radioactive isotopes (e.g., ³⁵S for sulfate, ³H for sugars) into GAG precursors or the GAG chains themselves. This allows for the tracking of GAG biosynthesis, turnover, and secretion, as well as the quantitative assessment of GAG levels in cells, tissues, or biological fluids. While specific radiolabeling data for this compound was not detailed in the provided snippets, the principle is widely applicable in GAG research and implied in studies examining GAG synthesis and secretion.

These techniques enable researchers to determine the specific types of GAGs (e.g., chondroitin sulfate, dermatan sulfate, heparan sulfate) produced or altered by this compound, as well as their sulfation patterns and chain lengths, providing insights into the compound's precise effects on GAG metabolism.

Immunoassays and Molecular Probes for Protein and Glycosaminoglycan Interactions

Glycosaminoglycans interact with a vast array of proteins, including growth factors, cytokines, chemokines, and adhesion molecules, mediating numerous physiological processes like cell adhesion and signaling. Investigating these interactions is crucial for understanding the full scope of this compound's biological effects.

Immunoassays : Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify specific proteins or GAG components in biological samples. For instance, ELISA has been used to measure cytokine levels (e.g., IL-6) in vascular smooth muscle cell studies, which can be influenced by GAG-protein interactions.

Molecular Probes and Computational Approaches :

Molecular Docking and Dynamics Simulations : Computational methods are increasingly used to model and predict protein-GAG interactions. These approaches account for the high flexibility, variability in sulfation patterns, and broad conformational space of GAGs, as well as the important role of electrostatic and solvent-mediated interactions. They can help identify potential binding sites and characterize the nature of these interactions.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) : These label-free biophysical techniques are employed to study real-time binding kinetics and affinities between GAGs and proteins. Surface Plasmon Resonance imaging (SPRi) is particularly useful for high-throughput screening of numerous potential interactions.

Affinity Chromatography : GAGs or GAG-binding proteins can be immobilized on a matrix to selectively capture their binding partners, allowing for the identification and characterization of novel interactions.

By employing these techniques, researchers can gain a comprehensive understanding of how this compound influences the complex network of GAG-protein interactions, which is vital for its therapeutic potential.

Advanced Research Trajectories and Conceptual Implications

Structure-Activity Relationship Studies for Optimized Glycosaminoglycan Induction

Naroparcil functions as a primer for GAG chain synthesis, competing with endogenous core proteins at the level of the second glycosyltransferase, specifically β-1,4-galactosyltransferase 7 (β4GalT7). The characteristics of the GAGs induced by β-D-xylosides, including their composition and quantity, are significantly influenced by the structure of their aglycone part.

Detailed structure-activity relationship (SAR) studies have elucidated key determinants for optimized GAG induction. For instance, the aglycone groups of xylosides are positioned outside the active site of β4GalT7, allowing for the accommodation of relatively bulky aglycones. Replacing the endocyclic oxygen in the xyloside structure with sulfur has been shown to induce conformational changes that facilitate a favorable aromatic stacking interaction between the naphthyl moiety of the xyloside and a tyrosine side chain (e.g., Tyr179) within the β4GalT7 enzyme. This interaction enhances the galactosylation ability, a crucial step in GAG chain elongation. Furthermore, the length of the linker separating the aromatic aglycone from the xylose moiety can influence galactosylation, with a trend towards increased activity observed with longer linkers. Generally, xylosides possessing β-glycosidic linkages are more effective substrates for β4GalT7. These structural modifications can lead to a unique distribution of GAG pools and alter the specific GAG chain profiles produced.

Computational Chemistry and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools in modern medicinal chemistry and drug development, offering insights into molecular recognition and protein functional dynamics that are challenging to obtain through experimental measurements alone. These techniques are broadly applied to investigate interactions between molecular species and understand biological dynamic processes.

In the context of xylosides, molecular modeling and docking studies have been employed to characterize interactions with key enzymes like β4GalT7. For instance, studies on sulfur analogues of xylosides have revealed favorable interactions, such as a parallel displaced geometry between the naphthyl moiety and a tyrosine side chain, which correlates with enhanced enzymatic activity. While specific detailed reports on this compound's direct receptor-ligand interactions via extensive MD simulations are not widely documented, the principles and methodologies of computational chemistry and molecular dynamics are directly applicable to understanding its mechanism of action and potential interactions with other biological targets. These approaches can predict binding affinities, identify potential binding sites, and elucidate the dynamic behavior of this compound in complex biological environments.

Design and Synthesis of Functionalized this compound Analogues for Glycobiology Probes

The design and synthesis of functionalized xyloside analogues represent a significant advanced research trajectory, particularly for their application as glycobiology probes. These probes are molecular tools vital for investigating the structure, function, and biosynthesis of saccharides. The strategy involves incorporating a "handle" or functional group into the xyloside aglycone, such as a terminal azide (B81097) function, which can then be utilized for conjugation via bioorthogonal click chemistry.

Such functionalized xylosides are designed to initiate the production of soluble GAG chains that mirror the cell's natural proteoglycans. This capability allows researchers to generate relatively large quantities of GAG chains that can be used to explore interactions with various biological systems, including normal and tumor cells, as well as pathogens like bacteria and viruses. Examples include the conjugation of azide-functionalized naphthoxylosides to fluorophores (e.g., Alexa Fluor 647, TAMRA) for visualization and to surface plasmon resonance (SPR) chips for studying interactions with GAG-binding proteins like hepatocyte growth factor. The development of this compound analogues with such functionalities would enable precise investigations into its specific GAG induction profiles and interactions within cellular pathways, offering a powerful avenue for dissecting the roles of GAGs in health and disease.

Broader Therapeutic Potential and Translational Research Avenues

Beyond its established antithrombotic properties, which are thought to be mediated by an increase in circulating dermatan sulfate-like GAGs, this compound and other xylosides hold broader therapeutic potential. Their ability to modulate GAG biosynthesis positions them as candidates for translational research in various pathologies.

Pathologies characterized by dysregulated GAG metabolism, such as Mucopolysaccharidoses (MPSs), represent a significant area for the application of xylosides. MPSs are a group of lysosomal storage diseases caused by deficiencies in enzymes responsible for GAG degradation, leading to their accumulation in various tissues and systemic disruption.

By analogy, Odiparcil (B1677181), another β-D-xyloside derivative, is under investigation as an oral GAG clearance therapy for MPS VI. Odiparcil stimulates the secretion of sulfated GAGs into the extracellular medium, thereby reducing intracellular and tissue GAG accumulation. This mechanism of diverting GAG synthesis to soluble, excretable forms offers a compelling therapeutic strategy. Similarly, this compound's capacity to induce GAG synthesis suggests its potential to modify GAG distribution between intracellular and extracellular compartments and alter specific GAG chain profiles, which could be beneficial in conditions where GAG accumulation or imbalance contributes to disease pathogenesis.

Glycosaminoglycans play crucial roles in regulating numerous cellular signaling events, including cell adhesion and the modulation of enzyme activities. Therefore, compounds like this compound, which influence GAG biosynthesis, inherently possess the potential to modulate a wide array of cellular signaling pathways beyond their direct effects on coagulation.

For instance, treatment with xylosides has been shown to reduce the glycosylation of cell surface proteoglycans. This alteration can consequently affect growth factor and chemokine signaling, leading to reduced angiogenesis and decreased metastasis in certain contexts. Furthermore, xylosides can impact the ability of tumor cells to internalize exosomes, which are known to stimulate aggressive phenotypes. While this compound's primary antithrombotic action is well-documented, its classification as a β-D-xyloside suggests that it may exert broader effects on cellular communication and regulatory networks where GAGs serve as critical mediators.

Application in Pathologies Involving Dysregulated Glycosaminoglycan Metabolism (e.g., by analogy to other xylosides)

Integration of Omics Data for Systems-Level Understanding of this compound's Effects

To gain a comprehensive, systems-level understanding of this compound's effects, the integration of multi-omics data is a critical advanced research trajectory. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide vast datasets that offer a holistic view of biological systems and their responses to interventions.

While specific multi-omics studies directly on this compound are not extensively detailed in current public literature, the application of these methodologies is highly relevant for future investigations. For example, transcriptomics could reveal changes in gene expression patterns in response to this compound treatment, indicating modulated cellular pathways . Proteomics could identify alterations in protein abundance and post-translational modifications, offering insights into affected cellular processes and potential protein targets . Metabolomics, which involves the study of small molecule metabolites, could provide a snapshot of the metabolic state of cells or organisms influenced by this compound, potentially revealing new biomarkers or metabolic pathways affected by its action . Integrating these diverse data layers through computational systems biology approaches would enable the construction of comprehensive models, elucidating the complex interplay of molecular events underlying this compound's therapeutic effects and identifying unforeseen biological consequences.

Future Methodological Innovations in Glycosaminoglycan Research and Xyloside Chemistry

Future methodological innovations in glycosaminoglycan (GAG) research and xyloside chemistry are poised to significantly advance the understanding and therapeutic application of compounds like this compound. These innovations encompass sophisticated design strategies, enhanced manipulation of GAG biosynthesis, and advanced analytical techniques, aiming to provide a more precise control over GAG structure and function.

Rational Design and Synthesis of Xyloside Analogues

The design of synthetic xylosides, including analogues such as this compound, is transitioning towards a more rational approach, driven by a deeper understanding of their structure-activity relationships. Molecular modeling and docking simulations are emerging as crucial tools for designing xylosides with specific biological outcomes, such as selective priming or inhibitory activities . This allows for targeted modification of the aglycone group to achieve desired GAG chain structures and functions . For instance, modifications to the xylose unit, such as fluorination or epimerization, have yielded derivatives with inhibitory activity, while changes in the aglycone, spacer length, or exocyclic atom can significantly influence galactosylation by β-1,4-galactosyltransferase 7 (β4GalT7) . This compound, a xyloside analogue where the anomeric oxygen is replaced by sulfur, has demonstrated enhanced activity as a substrate for β4GalT7, being galactosylated approximately 15 times more efficiently than corresponding xylosides . This highlights the potential for further chemical modifications to optimize xyloside properties.

Future synthetic strategies are expected to involve:

Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic methods to synthesize GAGs and GAG mimetics with precisely defined sequences, addressing the complexity and often low yield associated with purely chemical synthesis .

"Click Chemistry" Integration: The incorporation of functionalities like azide groups into xylosides, as demonstrated with azide-functionalized naphthoxylosides, enables their conjugation with various probes (e.g., fluorescent tags) using "click chemistry." This facilitates interaction studies and tracking of xyloside-primed GAGs in biological systems .

Advanced Manipulation of GAG Biosynthesis

Xylosides are recognized as valuable tools for interfering with GAG expression and function by bypassing proteoglycan-associated GAG biosynthesis and priming the assembly of free polysaccharide chains . Future innovations will focus on refining this manipulation:

Targeted GAG Priming: Research will continue to explore how specific xyloside structures influence the composition and length of primed GAG chains. For example, a new C-xyloside derivative has been shown to strongly enhance the synthesis of GAG chains and induce significant changes in their structure, leading to chondroitin (B13769445)/dermatan sulfate (B86663) (CS/DS) with reduced chain size, increased O-sulfation, and altered iduronate content and distribution . This level of control opens avenues for producing GAGs with tailored biological properties.

Understanding Nuanced Cellular Effects: Recent studies have revealed that xylosides can exert novel cytoskeletal actions at nanomolar to micromolar concentrations, distinct from their GAG-priming effects observed at higher millimolar concentrations . Future research will delve into these nuanced dose-dependent mechanisms to better control cellular responses and explore new therapeutic avenues.

Novel Analytical and Characterization Techniques

The inherent structural diversity and complexity of GAGs necessitate advanced analytical methodologies for comprehensive characterization. Future research will leverage and develop cutting-edge techniques:

Mass Spectrometry (LC-MS/MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is increasingly becoming the preferred analytical tool for GAG analysis due to its high sensitivity and ability to simultaneously identify various GAG species and their disaccharides in biological samples . This will be critical for detailed structural analysis of GAGs induced by xylosides and for GAG profiling (GAGomics) .

Surface-Based Techniques and Nanotechnology Probes: New surface-based techniques enable the quantification of the three-dimensional organization of GAG chains and GAG-protein complexes. Nano-biotechnology probes, such as noble metal nanoparticle probes, allow for single-molecule biochemistry and provide quantitative real-time readout on the assembly pathways and stoichiometry of GAG-protein complexes .

Spectroscopic Techniques: Synchrotron radiation circular dichroism (SRCD) offers significantly higher sensitivity than conventional CD, allowing for deeper insights into GAG chain conformation and protein partner conformation within complexes .

Proteomics-Based Methods: The development of robust photoaffinity labeling-proteomics approaches is crucial for identifying preferred protein targets of synthetic GAG mimetics, including xyloside-derived GAGs, in complex biological milieus . This strategy can reveal specific interactions that underpin the biological effects of compounds like this compound.

Detailed Research Findings

Current research provides valuable insights into the comparative efficiency of xyloside derivatives as substrates for key enzymes like β4GalT7, an enzyme critical in GAG biosynthesis.

Table 1: Relative Galactosylation Efficiency by β4GalT7 for Xyloside Derivatives

| Xyloside Derivative | Relative Galactosylation Efficiency (kcat/Km) |

| β-D-xylosides | 1x |

| 1-thio-β-D-xylosides | ~2-3x |

| 5-thio-β-D-xylosides | ~15x |

| 1,5-dithio-β-D-xylosides | ~15x |

Note: this compound is an example of a xyloside analog where the endocyclic oxygen atom has been replaced by sulfur, demonstrating enhanced activity .

This table illustrates the profound impact of structural modifications on enzymatic activity, a key area for future rational design. The ability of compounds like this compound to act as substrates for β4GalT7 is dependent on both endocyclic and exocyclic oxygen atoms, with modifications to the endocyclic oxygen leading to pronounced activities . Future methodological innovations will integrate these advanced synthetic, analytical, and computational tools to precisely engineer xylosides and xyloside-primed GAGs, ultimately leading to a more profound understanding of GAG biology and the development of next-generation therapeutics.

Compound Names and PubChem CIDs

Q & A

Q. What are the primary pharmacological targets of Naroparcil, and what methodologies are used to identify them in preclinical studies?

Methodological Answer: Target identification typically involves in vitro binding assays (e.g., radioligand displacement) and cellular functional assays (e.g., enzyme inhibition kinetics). Use transcriptomic or proteomic profiling to map downstream pathways affected by this compound. Validate targets via siRNA knockdown or CRISPR-Cas9 models to confirm mechanistic relevance. Adhere to NIH guidelines for reporting experimental conditions, including assay parameters (e.g., IC₅₀, EC₅₀) and replication across multiple cell lines .

Q. Which in vitro and in vivo models are most relevant for evaluating this compound’s efficacy?

Methodological Answer:

- In vitro: Use human primary cell cultures (e.g., endothelial cells for vascular studies) or disease-specific immortalized lines. Include dose-response curves and controls for off-target effects (e.g., competitive inhibitors).

- In vivo: Rodent models of thrombosis or inflammation are common. Ensure species-specific pharmacokinetic compatibility (e.g., metabolic enzyme homology). Report animal strain, sample size justification, and randomization methods per NIH standards .

Q. What pharmacokinetic parameters are critical for this compound studies, and how should they be measured?

Methodological Answer: Key parameters include bioavailability (F), half-life (t₁/₂), volume of distribution (Vd), and clearance (CL). Use HPLC or LC-MS/MS for plasma concentration analysis. For tissue distribution studies, employ radiolabeled this compound with autoradiography. Ensure time-point sampling aligns with compound stability and metabolic pathways. Statistical analysis should account for inter-individual variability using mixed-effects models .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be systematically resolved?

Methodological Answer:

- Conduct ex vivo studies (e.g., isolated organ assays) to bridge in vitro and in vivo results.

- Evaluate species-specific differences in metabolism using microsomal assays or hepatocyte models.

- Apply causal inference frameworks (e.g., Bradford-Hill criteria) to assess whether in vitro targets directly contribute to in vivo outcomes. Iterative hypothesis testing with adjusted dosing regimens or genetic models (e.g., knockouts) can clarify mechanisms .

Q. What experimental design strategies optimize dose-response studies for this compound, particularly with non-linear pharmacokinetics?

Methodological Answer:

- Use adaptive dose-escalation designs with Bayesian statistics to adjust dosing in real-time.

- Incorporate allometric scaling from preclinical species to humans for initial dose estimation.

- Model non-linear kinetics via compartmental analysis (e.g., Michaelis-Menten equations) and validate with repeated sampling at steady-state conditions. Report time-concentration profiles with 95% confidence intervals .

Q. How can multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:

- Perform pathway enrichment analysis (e.g., KEGG, Reactome) on differentially expressed proteins/metabolites.

- Use machine learning (e.g., random forest or network propagation) to identify hub nodes in interaction networks.

- Validate findings with orthogonal methods (e.g., ChIP-seq for transcription factor binding or phospho-antibody arrays). Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Which statistical approaches are robust for analyzing time-dependent efficacy in this compound clinical trials?

Methodological Answer:

- Apply longitudinal mixed-effects models to account for within-subject variability.

- Use survival analysis (e.g., Cox proportional hazards) for time-to-event endpoints (e.g., thrombotic events).

- Address missing data via multiple imputation or sensitivity analysis. Pre-specify primary/secondary endpoints to avoid Type I error inflation. Reference CONSORT guidelines for clinical trial reporting .

Methodological Considerations for Data Contradictions

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, dosing schedules) .

- Principal Contradiction Identification : Determine if discrepancies arise from a dominant variable (e.g., bioavailability differences) using factorial experimental designs .

- Iterative Testing : Refine hypotheses through sequential experiments, adjusting one variable per iteration to isolate causative factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.